molecular formula C8H13N4O8P B1214053 Ribavirin monophosphate CAS No. 40925-28-8

Ribavirin monophosphate

Cat. No.: B1214053
CAS No.: 40925-28-8
M. Wt: 324.18 g/mol
InChI Key: SDWIOXKHTFOULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ribavirin monophosphate is a synthetic nucleoside analog derived from ribavirin, a broad-spectrum antiviral agent. This compound is known for its antiviral properties and is used in the treatment of various viral infections, including hepatitis C and viral hemorrhagic fevers. It is a guanosine analog that interferes with the synthesis of viral RNA, thereby inhibiting viral replication .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ribavirin monophosphate is synthesized through the phosphorylation of ribavirin. The process involves the use of adenosine kinase, which phosphorylates ribavirin to its monophosphate form. This reaction typically occurs intracellularly . Another method involves the use of human uridine-cytidine kinase-1 (UCK-1) for the phosphorylation of ribavirin .

Industrial Production Methods

In industrial settings, this compound is produced through a series of chemical reactions that ensure high yield and purity. The process involves the use of specific enzymes and reagents to facilitate the phosphorylation of ribavirin. The industrial production methods are designed to be efficient and cost-effective, ensuring that the compound is available for medical use .

Chemical Reactions Analysis

Types of Reactions

Ribavirin monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different phosphorylated forms of ribavirin, such as ribavirin diphosphate and ribavirin triphosphate. These products have varying degrees of antiviral activity and are studied for their potential therapeutic applications .

Scientific Research Applications

Clinical Applications

Ribavirin monophosphate has been investigated for several clinical applications:

Hepatitis C Virus Treatment

Ribavirin is primarily used in combination with other antiviral agents to treat chronic Hepatitis C virus infections. Studies have shown that combining ribavirin with direct-acting antivirals like sofosbuvir leads to high sustained virologic response rates. For instance, a study involving post-liver transplant patients demonstrated a 70% sustained virologic response with a regimen including ribavirin .

Respiratory Syncytial Virus

Ribavirin has been used in aerosolized form to treat severe respiratory syncytial virus infections in immunocompromised patients. A review of multiple studies indicated that ribavirin treatment reduced disease progression and mortality rates associated with respiratory syncytial virus infections .

Viral Hemorrhagic Fevers

Ribavirin is indicated for the treatment of certain viral hemorrhagic fevers such as Lassa fever and Crimean-Congo hemorrhagic fever. Early administration is crucial for effectiveness, as evidenced by case studies where ribavirin improved patient outcomes when administered promptly .

Influenza and Other Viral Infections

Recent research has explored the potential of ribavirin against influenza viruses and other arboviruses. Its broad-spectrum antiviral activity suggests it could be beneficial in treating various viral infections beyond Hepatitis C .

Case Studies

StudyApplicationFindings
Sofosbuvir + Ribavirin for HCVHepatitis CAchieved 70% sustained virologic response in post-transplant patients .
Aerosolized RibavirinRespiratory Syncytial VirusReduced mortality and disease progression in immunocompromised patients .
Ribavirin in Viral Hemorrhagic FeversLassa & Crimean-CongoImproved outcomes when administered early in infection .
Use Against InfluenzaInfluenza VirusShowed potential efficacy in recent studies; further research needed .

Mechanism of Action

Ribavirin monophosphate exerts its antiviral effects through several mechanisms:

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing and characterizing ribavirin monophosphate in vitro?

this compound (RMP) is synthesized via phosphorylation of ribavirin using adenosine kinase. Analytical characterization typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to quantify intracellular metabolites. For example, studies use isotopically labeled internal standards (e.g., ribavirin-13C5^{13}\text{C}_5) to ensure precision in detecting RMP and its triphosphate form . Purity validation requires nuclear magnetic resonance (NMR) and comparison with reference standards (e.g., molecular weight: 324.2 g/mol for RMP) .

Q. How does this compound inhibit viral replication at the molecular level?

RMP directly inhibits inosine monophosphate dehydrogenase (IMPDH), a key enzyme in guanosine triphosphate (GTP) biosynthesis. Depleting intracellular GTP pools disrupts viral RNA synthesis, particularly for RNA viruses like HCV. Additionally, RMP incorporates into viral RNA via RNA-dependent RNA polymerase (RdRp), inducing lethal mutagenesis and reducing viral fitness . Experimental validation involves measuring GTP levels in treated cell lines (e.g., human fibroblasts) and quantifying viral RNA error rates using next-generation sequencing .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s efficacy in combination therapies?

Randomized controlled trials (RCTs) comparing ribavirin monotherapy with combination regimens (e.g., interferon-α) should stratify patients by viral genotype and baseline IMPDH activity. For preclinical models, use HCV replicon systems or humanized mice to assess synergy. Endpoints must include sustained virologic response (SVR) rates, intracellular RMP/ribavirin triphosphate (RTP) concentrations, and histopathological improvement . Dose optimization requires pharmacokinetic-pharmacodynamic (PK/PD) modeling to balance efficacy and hematologic toxicity .

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across cell types?

Discrepancies arise from cell-specific differences in enzyme expression (e.g., adenosine kinase activity in erythrocytes vs. hepatocytes). To address this:

  • Conduct comparative studies using primary cells (e.g., mononuclear cells, hepatocytes) and immortalized lines.
  • Quantify metabolite ratios (RMP:RTP) via LC-MS/MS and correlate with IMPDH inhibition kinetics .
  • Use CRISPR-Cas9 to knockout IMPDH isoforms and assess residual antiviral activity .

Q. What methodological challenges exist in measuring intracellular this compound concentrations?

Key challenges include:

  • Metabolite instability : RMP rapidly dephosphorylates in lysed cells. Snap-freezing samples in liquid nitrogen and using phosphatase inhibitors (e.g., sodium fluoride) improve stability .
  • Sensitivity limits : LC-MS/MS with a lower limit of quantification (LLOQ) <1 ng/mL is required, validated using spiked matrices (e.g., plasma, cell lysates) .
  • Cell-type variability : Erythrocytes accumulate RMP disproportionately, necessitating cell fractionation protocols .

Q. How do this compound’s effects on host enzymes influence experimental outcomes in chronic viral infections?

RMP’s IMPDH inhibition reduces GTP-dependent host immune responses (e.g., T-cell proliferation), potentially confounding antiviral efficacy. To mitigate:

  • Use IMPDH-deficient cell lines to isolate viral vs. host effects.
  • Measure immune markers (e.g., IFN-γ, TNF-α) alongside viral load in co-culture models .
  • Compare RMP with selective IMPDH inhibitors (e.g., mycophenolic acid) to delineate mechanisms .

Q. Data Contradictions and Validation Strategies

Observation Hypothesized Cause Validation Approach
Variable EC50_{50} values for RMPCell-specific metabolite conversion efficiencyParallel LC-MS/MS and viral titer assays in primary cells
Inconsistent hematologic toxicityErythrocyte-specific RMP accumulationFlow cytometry to quantify RMP in RBCs vs. PBMCs

Properties

IUPAC Name

[5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N4O8P/c9-6(15)7-10-2-12(11-7)8-5(14)4(13)3(20-8)1-19-21(16,17)18/h2-5,8,13-14H,1H2,(H2,9,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWIOXKHTFOULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N4O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866026
Record name 1-(5-O-Phosphonopentofuranosyl)-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40925-28-8
Record name ICN 3847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274937
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ribavirin monophosphate
Ribavirin monophosphate
Ribavirin monophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.